3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one
Overview
Description
3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, a pyrazinone core, and an amino group, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
The structurally similar compound mentioned above interacts with the histamine h3 receptor, leading to changes in cyclic adenosine monophosphate levels . This interaction could potentially influence various physiological processes, including sleep-wake cycles and cognitive functions .
Biochemical Pathways
The activation of histamine h3 receptors, as seen with the structurally similar compound, can influence various neurotransmitter systems, including those involving dopamine, acetylcholine, and norepinephrine . These systems play key roles in cognitive function, sleep regulation, and other central nervous system processes .
Pharmacokinetics
The structurally similar compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are important factors influencing the compound’s bioavailability.
Result of Action
The structurally similar compound has been reported to have an amnesic effect in a social recognition test in mice when administered at a dose of 5 mg/kg intraperitoneally .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves the formation of the azetidine ring followed by the introduction of the pyrazinone moiety. One common synthetic route includes the cyclization of an appropriate precursor to form the azetidine ring, followed by nucleophilic substitution to introduce the pyrazinone group. Reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazinone ring can be reduced to form dihydropyrazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, dihydropyrazinone derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical or physical properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminoazetidin-1-yl)pyrimidin-2-amines: Known for their high affinity as non-imidazole histamine H3 receptor agonists.
2-(pyridin-2-yl)pyrimidine derivatives: Exhibiting a wide range of pharmacological activities, including antifibrotic properties.
Uniqueness
3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is unique due to its combination of an azetidine ring and a pyrazinone core, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-3-2-10-7(8(11)13)12-4-6(9)5-12/h2-3,6H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXCZUBUDLZNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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